molecular formula C17H22O5 B1248739 dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate

dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate

Cat. No.: B1248739
M. Wt: 306.4 g/mol
InChI Key: YEXAUOOBSOCFCB-RTXFEEFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate is a natural product found in Persicaria viscosa and Persicaria lapathifolia with data available.

Scientific Research Applications

Cycloaddition Reactions

One application of this compound involves its use in cycloaddition reactions. For instance, 8-[(E)-Styryl]-1-azaazulenes react with dimethyl acetylenedicarboxylate to form various compounds through thermal rearrangements and isomerizations, as demonstrated by Abe and Nishiwaki (1980) (Abe & Nishiwaki, 1980).

Isomerization Reactions

The compound has been studied for its role in isomerization reactions. For example, Uyehara, Miyakoshi, and Kitahara (1979) found that treating dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates with sodium methoxide in methanol led to the formation of dimethyl 3-oxo-1,7-indandicarboxylates (Uyehara, Miyakoshi, & Kitahara, 1979).

Thermal Reactions

The compound is also involved in thermal reactions. Uebelhart and Hansen (1992) reported that the thermal reaction of 7-isopropyl-1,3,4-trimethylazulene with dimethyl acetylenedicarboxylate leads to the formation of various heptalene- and azulene-dicarboxylates through different reaction pathways (Uebelhart & Hansen, 1992).

Acid-Catalyzed Reactions

Yamamoto et al. (1999) explored acid-catalyzed O, N-Acyl migration reactions using related compounds, contributing to the synthesis of complex organic molecules like N-(4-Isopropyl-2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl) guanidine methanesulfonate (Yamamoto et al., 1999).

Properties

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

dimethyl (3aR,7R,8aS)-6-oxo-7-propan-2-yl-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate

InChI

InChI=1S/C17H22O5/c1-9(2)12-7-13-10(5-6-11(13)16(19)21-3)14(8-15(12)18)17(20)22-4/h6,8-10,12-13H,5,7H2,1-4H3/t10-,12-,13+/m1/s1

InChI Key

YEXAUOOBSOCFCB-RTXFEEFZSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@H]2[C@@H](CC=C2C(=O)OC)C(=CC1=O)C(=O)OC

Canonical SMILES

CC(C)C1CC2C(CC=C2C(=O)OC)C(=CC1=O)C(=O)OC

Synonyms

1,4-dimethoxy-carbonyl-7-(1-methylethyl)-6-oxo-3,3a,7,8,8a-pentahydroazulene
viscoazulone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate
Reactant of Route 3
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate
Reactant of Route 6
dimethyl (3aR,7R,8aS)-7-isopropyl-6-oxo-3a,7,8,8a-tetrahydro-3H-azulene-1,4-dicarboxylate

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